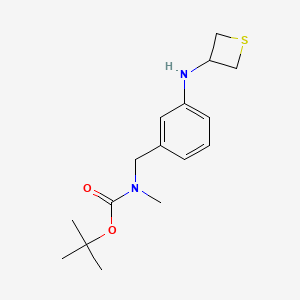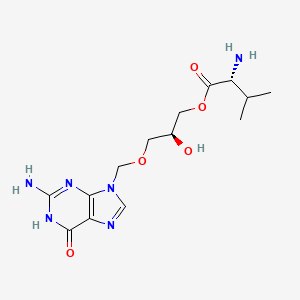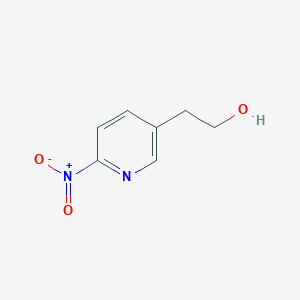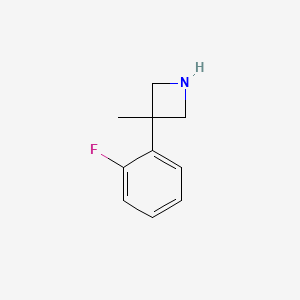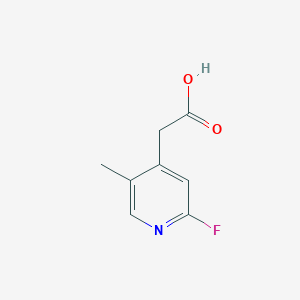![molecular formula C13H17N3O2 B15225165 Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylate is a complex organic compound featuring a unique bicyclo[111]pentane core fused with a pyrazolo[4,3-c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the construction of the pyrazolo[4,3-c]pyridine ring system. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using flow chemistry techniques to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine ring or the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the core structure.
科学的研究の応用
Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high stability or unique electronic characteristics.
作用機序
The mechanism by which Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo ring system and have been studied for their potential as CDK2 inhibitors.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have shown antiproliferative activity against cancer cell lines.
Uniqueness
Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylate is unique due to its bicyclo[111]pentane core, which imparts rigidity and stability to the molecule
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
methyl 3-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-18-11(17)13-5-12(6-13,7-13)10-8-4-14-3-2-9(8)15-16-10/h14H,2-7H2,1H3,(H,15,16) |
InChIキー |
UNCHQIUSLDYPQN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(C2)C3=NNC4=C3CNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
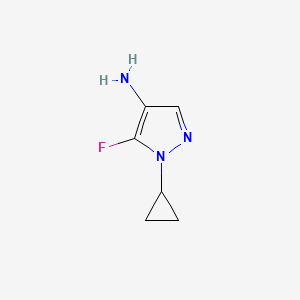
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
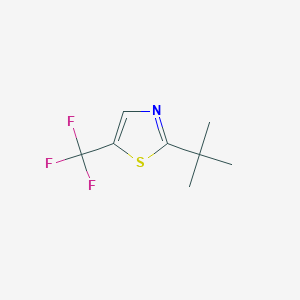
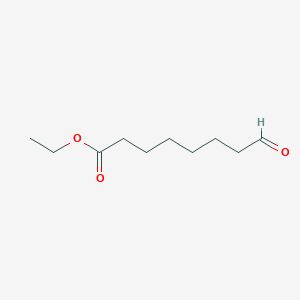
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
